molecular formula C13H19Cl2N3 B1430482 4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride CAS No. 1461714-91-9

4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride

Cat. No.: B1430482
CAS No.: 1461714-91-9
M. Wt: 288.21 g/mol
InChI Key: DDIYECWEHBUYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride is a chemical compound with the CAS Number: 1461714-91-9 . It has a molecular weight of 288.22 and is used in scientific research due to its unique properties and structural characteristics.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3.2ClH/c1-11-9-16(7-6-15-11)10-13-4-2-12(8-14)3-5-13;;/h2-5,11,15H,6-7,9-10H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder and is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Optimization

  • The synthesis of derivatives related to "4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride" has been explored through methods such as direct reductive alkylation, demonstrating efficient pathways for producing key synthetic intermediates like imatinib, a notable therapeutic agent. This process highlights the versatility of piperazine derivatives in chemical synthesis and their potential utility in drug development (Koroleva et al., 2012).

Antimicrobial and Antiviral Activity

  • Compounds synthesized from "this compound" have shown promising antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis. The use of palladium-catalyzed C-C Suzuki coupling in the synthesis of these compounds has been instrumental in developing new antimicrobial agents (Patel et al., 2014).

Anticonvulsant Properties

  • Derivatives of "this compound" have been synthesized and tested for anticonvulsant activity, showing efficacy in models of epilepsy. This research points to the potential therapeutic benefits of these compounds in neurological disorders (Obniska et al., 2005).

Structural and Stereochemical Analysis

  • Single crystal X-ray diffraction has been used to elucidate the stereochemical properties of "this compound" derivatives. This analytical technique provides detailed insights into the molecular configuration of these compounds, which is crucial for understanding their pharmacological activity (Christensen et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific receptors and enzymes, influencing their activity. For instance, it has been observed to interact with G-protein-coupled receptors (GPCRs), modulating their signaling pathways. Additionally, this compound can inhibit certain enzymes, such as kinases, thereby affecting phosphorylation processes and cellular signaling .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can affect the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with specific biomolecules, such as receptors and enzymes. This binding can lead to the inhibition or activation of these biomolecules, resulting in downstream effects on cellular processes. For instance, the compound’s interaction with GPCRs can trigger a cascade of intracellular signaling events, ultimately affecting cellular responses. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular signaling and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular signaling and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage level. These findings highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle. By modulating these pathways, this compound can alter cellular energy production and overall metabolic homeostasis. Additionally, the compound’s effects on metabolite levels can have downstream consequences on cellular function and health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters, where it can then interact with intracellular targets. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular energy production. The precise localization of this compound within cells can have significant implications for its biological effects and therapeutic potential .

Properties

IUPAC Name

4-[(3-methylpiperazin-1-yl)methyl]benzonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-11-9-16(7-6-15-11)10-13-4-2-12(8-14)3-5-13;;/h2-5,11,15H,6-7,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIYECWEHBUYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(C=C2)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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